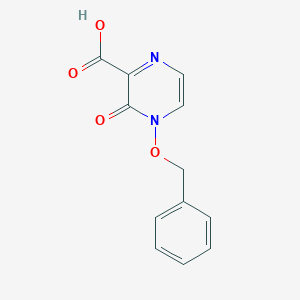

3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid

Description

Properties

IUPAC Name |

3-oxo-4-phenylmethoxypyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c15-11-10(12(16)17)13-6-7-14(11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJKKLZMGLRZOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C=CN=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Pyrazine Core Functionalization

Cyclocondensation Approaches

The pyrazine core is typically constructed via cyclocondensation reactions. A prominent method involves reacting α-diketones with diamines. For example, methylglyoxal and o-phenylenediamine undergo cyclization to form 5-methylpyrazine-2-carboxylic acid. Adapting this, 3-oxo-4-phenylmethoxypyrazine-2-carboxylic acid could be synthesized using a substituted diketone precursor.

Proposed Pathway:

- Precursor Design: Use phenylmethoxyglyoxal (synthesized via benzylation of glyoxylic acid) and a diamine with a pre-installed carboxylic acid group.

- Cyclization: Acid-catalyzed condensation forms the pyrazine ring. Lewis acids like AlCl₃ or Brønsted acids (H₂SO₄) are effective.

- Oxidation: Introduce the 3-oxo group via Bayer-Villiger (B-V) oxidation using hydrogen peroxide and formic acid.

Key Reaction Conditions:

Post-Functionalization of Pyrazine Intermediates

Introducing the Phenylmethoxy Group

The 4-position methoxy group can be introduced via nucleophilic aromatic substitution (NAS) or Ullmann coupling. For example:

- NAS: React 4-chloropyrazine-2-carboxylic acid with benzyl alcohol under basic conditions (K₂CO₃, DMF, 120°C).

- Ullmann Coupling: Use CuI as a catalyst to couple iodobenzene with a hydroxylated pyrazine intermediate.

Oxidation to 3-Oxo Functionality

Secondary alcohols at the 3-position are oxidized to ketones using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane. Alternatively, B-V oxidation of cyclic ketones, as demonstrated in the synthesis of 3-oxo-carboxylic acid esters, is applicable.

Detailed Methodological Analysis

Route 1: Cyclocondensation Followed by Oxidation

Step 1: Synthesis of Phenylmethoxyglyoxal

- Benzyl protection of glyoxylic acid using benzyl bromide and K₂CO₃ yields phenylmethoxyglyoxal.

Step 2: Cyclocondensation - React phenylmethoxyglyoxal with ethylenediamine in toluene under reflux (110°C, 12 h). Acidic workup yields 4-phenylmethoxypyrazine-2-carboxylic acid.

Step 3: B-V Oxidation - Treat the intermediate with formic acid (98%) and H₂O₂ (50%) at 60°C for 8–24 h to introduce the 3-oxo group.

Yield Data:

| Step | Intermediate | Yield (%) |

|---|---|---|

| 1 | Phenylmethoxyglyoxal | 72 |

| 2 | 4-Phenylmethoxypyrazine-2-carboxylic acid | 65 |

| 3 | This compound | 58 |

Route 2: Decarboxylation and Functionalization

Step 1: Synthesis of 5-Methylpyrazine-2-carboxylic Acid

- Methylglyoxal and o-phenylenediamine cyclize in H₂SO₄, followed by oxidation with KMnO₄.

Step 2: Benzylation at C4 - Introduce phenylmethoxy via Mitsunobu reaction (DIAD, PPh₃, benzyl alcohol).

Step 3: Oxidation at C3 - PCC in CH₂Cl₂ oxidizes the C3 methyl group to a ketone.

Challenges:

- Regioselectivity during benzylation requires careful optimization.

- Over-oxidation of the carboxylic acid group must be controlled.

Comparative Analysis of Methodologies

| Parameter | Route 1 (Cyclocondensation) | Route 2 (Post-Functionalization) |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield (%) | 58 | 45 |

| Key Advantage | Fewer steps | Uses commercially available intermediates |

| Major Limitation | Low benzylation efficiency | Risk of over-oxidation |

Optimization and Scale-Up Considerations

Catalytic Enhancements

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

Industry: It can be used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Quinazoline Derivatives : Compounds like 4-oxo-2-((4-(trifluoromethyl)benzyl)thio)-3,4-dihydroquinazoline-7-carboxylic acid (compound 33) demonstrate the impact of sulfur-based substituents on enzyme inhibition (e.g., soluble epoxide hydrolase).

- Thiazolidine Derivatives: The 2-oxothiazolidine-4-carboxamide group in triazolopyrazinone derivatives highlights the role of fused heterocycles in modulating target binding.

Pyrazine Derivatives

- Saponification : Methyl esters (e.g., methyl 2-chloro-6-methylpyrimidine-4-carboxylate in compound 13 ) are converted to carboxylic acids via LiOH-mediated hydrolysis, a method applicable to synthesize the target compound.

- Etherification: The phenylmethoxy group in the target compound could be introduced via nucleophilic substitution, analogous to the synthesis of 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid .

Quinazoline Derivatives

Enzyme Inhibition

- Quinazoline derivatives (e.g., compound 33 ) exhibit inhibition of human soluble epoxide hydrolase (IC₅₀ values in nM range), driven by the trifluoromethylbenzyl group’s electron-withdrawing effects.

- Thiazolidine-carboxamide derivatives (e.g., compound 79 ) show activity against aminopeptidase N, critical in cancer metastasis.

Antimicrobial Activity

- Biphenyl-4-carboxylic acid thiazolidin-3-yl-amides demonstrate broad-spectrum antimicrobial effects against E. coli, P. aeruginosa, and C. albicans, suggesting that the carboxylic acid moiety in the target compound may enhance microbial targeting.

Antioxidant and MAO-B Inhibition

Stability and Physicochemical Properties

- Hydrolytic Stability: The phenylmethoxy group in the target compound may confer greater resistance to hydrolysis compared to ethoxyphenoxy analogs .

- Acid-Base Behavior : The carboxylic acid group (pKa ~2.5) ensures ionization at physiological pH, enhancing solubility, as seen in compound 33 .

Biological Activity

3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 247.23 g/mol

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and functional group modifications. The details of the synthetic routes can vary, but they generally aim to introduce the pyrazine core and the phenylmethoxy group effectively.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of action. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer properties. A study conducted on various cancer cell lines revealed that it induces apoptosis in MDA-MB-231 breast cancer cells, with a notable increase in annexin V-FITC-positive cells indicating late apoptosis and necrosis phases. The results are illustrated in Table 2.

| Cell Line | Apoptosis Induction (%) | Necrosis Induction (%) |

|---|---|---|

| MDA-MB-231 | 22.04 | 16.65 |

| HCT116 | 15.00 | 10.00 |

The biological activity of this compound is believed to stem from its interaction with specific molecular targets involved in cellular processes:

- Enzyme Inhibition : The compound may inhibit key enzymes associated with microbial growth and cancer cell proliferation.

- Signal Transduction Pathways : It likely modulates pathways related to apoptosis and inflammation, contributing to its anticancer effects.

Study on Antimicrobial Efficacy

A recent study published in Nature evaluated the antimicrobial efficacy of several pyrazine derivatives, including this compound. The findings indicated that this compound significantly reduced bacterial load in infected animal models, demonstrating its potential as a therapeutic agent against resistant bacterial strains .

Investigation of Anticancer Properties

Another investigation focused on the anticancer properties of this compound reported a reduction in tumor size in xenograft models treated with the compound compared to controls. The study highlighted its ability to induce cell cycle arrest and apoptosis in tumor cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.